molecular formula C20H19F2N3O5 B15144402 Dolutegravir-d6

Dolutegravir-d6

Cat. No.: B15144402
M. Wt: 425.4 g/mol
InChI Key: RHWKPHLQXYSBKR-FCNOLGEFSA-N
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Description

Dolutegravir-d6 is a deuterated form of dolutegravir, an antiretroviral medication used in the treatment of HIV/AIDS. Dolutegravir is an integrase strand transfer inhibitor that prevents the integration of viral DNA into the host genome, a crucial step in the HIV replication cycle . The deuterated version, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of dolutegravir.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dolutegravir-d6 involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time from 34.5 hours in batch processing to just 14.5 minutes . The synthetic route involves constructing a pyridone ring, cyclizing it with 3-®-amino-1-butanol, followed by four sequential chemical reactions to form the desired dolutegravir .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance efficiency and yield. The process includes high-speed homogenization and probe sonication techniques, with surfactants like Soluplus to improve solubility and stability .

Chemical Reactions Analysis

Types of Reactions

Dolutegravir-d6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .

Scientific Research Applications

Dolutegravir-d6 is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Dolutegravir-d6 exerts its effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating viral DNA into the host cell genome, a critical step in the HIV replication cycle. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step, thereby preventing viral replication . The molecular targets include the integrase enzyme and the viral DNA, while the pathways involved are primarily related to the inhibition of viral integration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

It has a higher barrier to resistance compared to first-generation integrase inhibitors like raltegravir and elvitegravir . Additionally, its continuous flow synthesis method significantly reduces production time and increases yield .

Properties

Molecular Formula

C20H19F2N3O5

Molecular Weight

425.4 g/mol

IUPAC Name

(3S,7R)-7-deuterio-N-[dideuterio-(2,4-difluorophenyl)methyl]-11-hydroxy-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i1D3,7D2,10D

InChI Key

RHWKPHLQXYSBKR-FCNOLGEFSA-N

Isomeric SMILES

[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC([2H])([2H])C4=C(C=C(C=C4)F)F)O)C([2H])([2H])[2H]

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

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